Cratoxylone Cratoxylone Cratoxylone is a member of xanthones.
Cratoxylone is a natural product found in Garcinia cowa, Garcinia dulcis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0190872
InChI: InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3
SMILES: CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C
Molecular Formula: C24H28O7
Molecular Weight: 428.5 g/mol

Cratoxylone

CAS No.:

Cat. No.: VC0190872

Molecular Formula: C24H28O7

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Cratoxylone -

Molecular Formula C24H28O7
Molecular Weight 428.5 g/mol
IUPAC Name 1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one
Standard InChI InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3
Standard InChI Key JSXIWUDODLMCGG-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C
Canonical SMILES CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C

Chemical Structure and Properties

Cratoxylone, with the systematic IUPAC name 1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one, is a xanthone derivative with a molecular formula of C24H28O7 and a molecular weight of 428.50 g/mol . The compound is classified as an organoheterocyclic compound, specifically as a benzopyran, and more precisely as an 8-prenylated xanthone .

The chemical structure of cratoxylone features a xanthone core scaffold (a tricyclic system with a dibenzo-γ-pyrone structure) with multiple substituents including hydroxyl groups at positions 1, 3, and 6, a methoxy group at position 7, a 3-methylbut-2-enyl (prenyl) group at position 8, and a 3-hydroxy-3-methylbutyl group at position 2 .

Physical and Chemical Characteristics

Cratoxylone appears as a yellow powder with the following key physical and chemical properties:

PropertyValue
Molecular FormulaC24H28O7
Molecular Weight428.50 g/mol
Exact Mass428.18350323 g/mol
Physical AppearanceYellow powder
Topological Polar Surface Area (TPSA)116.00 Ų
XLogP4.90
Atomic LogP (ALogP)4.28
H-Bond Acceptors7
H-Bond Donors4
Rotatable Bonds6

Table 1: Physical and chemical properties of cratoxylone

Structural Identifiers

For computational and database purposes, cratoxylone can be identified using the following structural identifiers:

Identifier TypeValue
CAS Number149155-01-1
SMILES (Canonical)CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C
InChIInChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3
InChI KeyJSXIWUDODLMCGG-UHFFFAOYSA-N
ChEMBL IDCHEMBL4217516
ChEBI IDCHEBI:228859

Table 2: Structural identifiers for cratoxylone

Natural Sources

Cratoxylone was first isolated from the bark of Cratoxylum cochinchinense (Lour.) Blume, a plant belonging to the Hypericaceae family (sometimes placed in the Guttiferae family) . This plant is native to Southeast Asia and has been traditionally used in local medicine.

The compound has subsequently been identified in several other plant species, including:

  • Garcinia mangostana (mangosteen fruit pericarps)

  • Garcinia cowa

  • Garcinia dulcis

In the original isolation from C. cochinchinense, cratoxylone was obtained alongside other compounds including triterpenoids, tocotrienols, and other xanthones such as mangostin, β-mangostin, garcinone D, and tovophyllin A .

Isolation and Structure Elucidation

The first isolation of cratoxylone was reported from the bark of Cratoxylum cochinchinense. The isolation procedure involved column chromatography of the methanol extract of plant material, followed by further purification using various chromatographic techniques .

Structure elucidation of cratoxylone was accomplished through a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C)

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet (UV) spectroscopy

The UV spectrum of cratoxylone shows characteristic absorption maxima at 242 nm (log ε 4.24), 256 nm (log ε 4.15), 316 nm (log ε 4.06), and 348 nm (log ε 3.72) . The IR spectrum exhibits a band at 1633 cm−1, indicative of a chelated carbonyl group, which is a characteristic feature of the xanthone scaffold .

Analysis of the 13C NMR spectrum of cratoxylone revealed its close structural similarity to garcinone D, with the major differences lying in the shifts of C-2 (Δδ=0.80), C-8 (Δδ=2.02), and C-8a (Δδ=0.42), indicating that cratoxylone differs from garcinone D in the interchange of the 3,3-dimethylallyl and 3-hydroxy-3-methylbutyl substituents .

Biological Activities

Antiplasmodial Activity

Cratoxylone has demonstrated significant antiplasmodial activity, which refers to its ability to inhibit Plasmodium parasites, the causative agents of malaria . Specifically, it exhibits potent activity in vitro against Plasmodium falciparum chloroquine-resistant strain W2, with an IC50 value below 3 μM . This finding suggests potential applications in antimalarial drug development, particularly for addressing drug-resistant strains of malaria parasites.

Research Context and Significance

Cratoxylone belongs to the broader family of xanthones, which represent an important class of natural products with diverse biological activities. The initial isolation of cratoxylone from Cratoxylum cochinchinense was part of a comprehensive phytochemical investigation of this plant, which led to the identification of several bioactive compounds .

The significance of cratoxylone extends beyond its chemical novelty to its potential therapeutic applications. Its antiplasmodial activity is particularly noteworthy given the global health challenge posed by malaria, especially with the emergence of drug-resistant Plasmodium strains. Natural products like cratoxylone provide valuable chemical scaffolds for the development of new antimalarial agents.

Furthermore, the structural features of cratoxylone—specifically its multiple hydroxyl groups, methoxy group, and prenyl side chains—contribute to its physicochemical properties and potential biological interactions. These structural elements are common features in bioactive natural products and play important roles in molecular recognition and target binding.

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